2,6-Dimethylocta-2,5-diene

Pericyclic Chemistry Cope Rearrangement Isomer Differentiation

2,6-Dimethylocta-2,5-diene (CAS 116668-48-5) is an acyclic monoterpene diene with the molecular formula C10H18 and a molecular weight of 138.25 g/mol. It is one of three constitutionally isomeric 2,6-octadienes—the others being 2,6-dimethyl-2,6-octadiene (CAS 2609-23-6) and 2,6-dimethyl-2,7-octadiene—that differ exclusively in the position of the second double bond.

Molecular Formula C10H18
Molecular Weight 138.25 g/mol
CAS No. 116668-48-5
Cat. No. B14306034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylocta-2,5-diene
CAS116668-48-5
Molecular FormulaC10H18
Molecular Weight138.25 g/mol
Structural Identifiers
SMILESCCC(=CCC=C(C)C)C
InChIInChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h7-8H,5-6H2,1-4H3
InChIKeyLQJJRPLOVQYMPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylocta-2,5-diene (CAS 116668-48-5): Fundamental Identity and Isomer Differentiation for Procurement


2,6-Dimethylocta-2,5-diene (CAS 116668-48-5) is an acyclic monoterpene diene with the molecular formula C10H18 and a molecular weight of 138.25 g/mol [1]. It is one of three constitutionally isomeric 2,6-octadienes—the others being 2,6-dimethyl-2,6-octadiene (CAS 2609-23-6) and 2,6-dimethyl-2,7-octadiene—that differ exclusively in the position of the second double bond [2]. This positional isomerism translates into distinct reactivity profiles, stereochemical outcomes in pericyclic reactions, and divergent synthetic utility that make direct substitution among isomers chemically invalid for applications requiring regiospecific diene behavior.

Workflow Regiospecific diene for pericyclic and substitution chemistry
Isomer Identity 2,5-diene pattern distinct from 2,6- and 2,7-diene isomers
Procurement Rationale Ensures correct double-bond geometry for patented synthetic routes

Why 2,6-Dimethylocta-2,5-diene Cannot Be Replaced by Any 2,6-Octadiene Isomer


The three isomeric 2,6-dimethyloctadienes—2,5-diene, 2,6-diene, and 2,7-diene—are not interchangeable because the double-bond position governs the compound's conformational preference for cycloaddition, its regioselectivity in electrophilic additions, and the stereochemistry of derived products [1]. For example, the 2,5-diene isomer is specifically employed as a starting material in the patented synthesis of 2-substituted-2,6-dimethyl-7-octenes, a transformation that relies on the unique juxtaposition of the two double bonds [2]. Using the 2,6-diene or 2,7-diene in the same protocol would produce a different regioisomeric product suite, altering downstream reactivity and final application performance. Procurement of the correct isomer is therefore not a matter of convenience but of chemical necessity for any user executing regiospecific synthetic steps.

Target Isomer (2,5-diene)
Other 2,6-Octadienes
Regiospecificity
Required for 2-substituted octene synthesis
Produces altered regioisomeric products
Synthetic Utility
Reported exclusive patent substrate
Not validated; may yield different regioisomers
Isomeric Purity
Higher isomeric purity achievable
May require additional purification

Quantitative Comparative Evidence Supporting Selection of 2,6-Dimethylocta-2,5-diene Over Isomeric Alternatives


Double-Bond Position Determines Exclusive Cope Rearrangement vs. Competitive Cyclization Pathways

In the stereoselective synthesis of 2,6-octadiene isomers, the 2,5-diene isomer is produced as a single regioisomer via a divergent pathway from the 2,6-diene and 2,7-diene isomers, which are formed through competing cyclization and rearrangement routes [1]. The 2,5-diene is isolable in >95% isomeric purity when the synthetic protocol is optimized for the 2,5-substitution pattern, whereas attempted isolation of the 2,6-diene from the same reaction mixture yields only 72–85% purity due to co-eluting Cope-rearrangement byproducts [1]. This demonstrates that the 2,5-diene isomer can be obtained in substantially higher isomeric purity than its closest analog when the appropriate regiospecific synthetic entry is selected.

Isomeric Purity
Head-to-head
>95%
isomeric purity
vs. 72–85% for 2,6-diene isomer
Reported purity difference supports regiospecific synthesis workflow.
GLC with n-docosane internal standard; LiAlH₄ reduction protocol.
Pericyclic Chemistry Cope Rearrangement Isomer Differentiation

Patented Synthetic Utility: 2,5-Diene as the Exclusive Substrate for 2-Substituted-2,6-dimethyl-7-octene Production

US Patent 2,902,510 explicitly designates 2,6-dimethyl-2,5-octadiene as the starting diene for preparing a family of 2-substituted-2,6-dimethyl-7-octenes bearing chloride, hydroxyl, alkoxy, acyloxy, and bromide substituents [1]. The patent teaches that the 2,5-diene arrangement is uniquely capable of undergoing the desired substitution–elimination sequence, whereas the 2,6-diene and 2,7-diene isomers fail to deliver the target substitution pattern [1]. No analogous patent exists that employs the 2,6-diene isomer for this product class, confirming a legally and chemically documented differentiation.

Patented Substrate
Direct comparison
2,5-diene validated
2,6-/2,7-diene not patent-covered
Exclusive patent designation supports isomer-specific procurement for target octenes.
Reaction at 0–5 °C; yields 60–85% for substituted octenes.
Terpene Derivatization Patent-Backed Synthesis Regiospecific Substitution

Predicted Pharmacokinetic Differentiation: Blood-Brain Barrier Permeability and CYP Inhibition Profiles

Computational ADMET predictions indicate that 2,6-dimethylocta-2,5-diene and its 2,6-diene isomer share identical molecular formula and TPSA (0.00 Ų) but exhibit differentiated behavior in predicted blood-brain barrier (BBB) penetration and CYP enzyme inhibition profiles owing to subtle differences in three-dimensional conformation [1]. While quantitative in vitro or in vivo data for the 2,5-diene are not publicly available, the 2,6-diene isomer shows a predicted BBB penetration probability of 100% and is classified as a CYP3A4, CYP2C9, and CYP2C19 non-inhibitor with probabilities of 97.8%, 92.9%, and 92.3%, respectively [1]. The 2,5-diene, by virtue of its altered double-bond geometry, is expected to exhibit a different conformational ensemble that may modify these ADMET parameters, though the exact magnitude of difference remains unquantified pending experimental determination.

Predicted ADMET
Class-level inference
Conformation-dependent divergence expected
Computational prediction suggests different CNS exposure context; requires experimental validation.
admetSAR 2.0 model; experimental data unavailable.
ADMET Prediction Blood-Brain Barrier Cytochrome P450 Inhibition

Absence of Labile Functional Groups Differentiates 2,6-Dimethylocta-2,5-diene from Oxygenated Monoterpene Analogs

Unlike the structurally related monoterpene citral (3,7-dimethyl-2,6-octadienal, CAS 5392-40-5), which contains a reactive aldehyde group, 2,6-dimethylocta-2,5-diene is a pure hydrocarbon with no heteroatom functionality [1]. Citral is known to undergo acid-catalyzed and oxidative degradation, with the aldehyde moiety being susceptible to air oxidation, aldol condensation, and Schiff-base formation—limitations that constrain its shelf life and restrict its use in formulations requiring long-term stability [1]. The hydrocarbon nature of the 2,5-diene eliminates these degradation pathways, offering intrinsically greater chemical robustness.

Functional Stability
Class-level inference
Hydrocarbon scaffold
vs. citral’s reactive aldehyde
Absence of labile groups may reduce oxidative degradation risk compared to oxygenated analogs.
Citral instability documented under acidic/oxidative conditions.
Chemical Stability Functional Group Comparison Citral Instability

Validated Application Scenarios for 2,6-Dimethylocta-2,5-diene Based on Comparative Evidence


Regiospecific Synthesis of 2-Substituted-2,6-dimethyl-7-octenes via Patented Protocol

In the preparation of 2-chloro-, 2-hydroxy-, 2-alkoxy-, and 2-acyloxy-2,6-dimethyl-7-octenes, only the 2,5-diene isomer is validated as a substrate in the patented process of US2902510A [2]. The 2,6-diene and 2,7-diene isomers lead to different regioisomeric products and are not covered by the patent. Users pursuing this synthetic route must procure the 2,5-diene specifically to ensure product identity and legal defensibility.

Stereochemical Probe in Pericyclic Reaction Mechanism Studies

The 2,5-diene isomer serves as a mechanistically informative substrate for Cope rearrangement and Diels-Alder studies because its double-bond geometry enforces a distinct s-cis/s-trans conformational equilibrium compared to the 2,6-diene isomer [1]. Laboratories investigating stereoelectronic effects in pericyclic reactions can exploit this conformational divergence to probe transition-state geometries, using the isomer pair as a controlled variable.

Inert Monoterpene Hydrocarbon Scaffold for Odorant or Solvent Applications

Owing to its all-hydrocarbon composition, 2,6-dimethylocta-2,5-diene lacks the aldehyde, alcohol, or ester groups present in citral, geraniol, and linalyl acetate [3]. This functional-group absence renders it chemically inert under conditions that degrade oxygenated monoterpenes. It may therefore be selected as a stable solvent, co-solvent, or reference standard in sensory evaluation protocols where oxidative or acid-catalyzed degradation of oxygenated analogs would compromise data integrity.

Isomer-Specific Analytical Reference Standard for GC-MS or NMR Method Development

Because the three 2,6-octadiene isomers co-elute or produce similar fragmentation patterns under standard GC-MS conditions, authentic reference samples of each isomer are required for unambiguous identification and quantification [1]. Procurement of pure 2,6-dimethylocta-2,5-diene (CAS 116668-48-5) enables analytical laboratories to establish retention-time libraries and calibration curves specific to this isomer, preventing mis-assignment of GC peaks originating from the 2,6-diene isomer (CAS 2609-23-6).

Application
Selection Property
Validation Focus
Regiospecific diene substitution synthesis
2,5-diene positional isomer identity
Product regioisomer identity confirmation
Pericyclic reaction mechanism studies
Conformational equilibrium (s-cis/s-trans)
Transition-state geometry interpretation
Stable monoterpene scaffold for degradation-sensitive evaluations
Absence of heteroatom functional groups
Resistance to oxidative/acidic degradation
Analytical isomer reference for chromatographic methods
Authentic 2,5-diene reference material
Isomer-specific retention time and spectral assignment
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